6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole
Description
Significance of Imidazo[2,1-b]thiazoles in Heterocyclic Chemistry
The imidazo[2,1-b]thiazole (B1210989) ring system is of considerable interest to synthetic and medicinal chemists. The synthesis of this scaffold is typically achieved through the condensation of a 2-aminothiazole (B372263) derivative with an α-haloketone. This versatile synthetic route allows for the introduction of a wide variety of substituents at different positions of the fused ring system, enabling the fine-tuning of its physicochemical and pharmacological properties. The chemical stability and aromatic nature of the imidazo[2,1-b]thiazole core make it an ideal foundation for the design of novel drug candidates.
Overview of Imidazo[2,1-b]thiazole Derivatives in Pre-clinical Investigations
Derivatives of the imidazo[2,1-b]thiazole scaffold have been the subject of numerous pre-clinical investigations, revealing a broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic properties. nih.gov The diverse pharmacological profile of this class of compounds has spurred extensive research into their mechanisms of action and structure-activity relationships (SAR).
Interactive Table: Pre-clinical Investigations of Imidazo[2,1-b]thiazole Derivatives
| Derivative Type | Biological Activity | Investigated Target/Model | Reference |
|---|---|---|---|
| Aryl-substituted imidazo[2,1-b]thiazoles | Anticancer | HeLa, MDA-MB-231, A549, and THP1 human cancer cell lines | nih.gov |
| Imidazo[2,1-b]thiazole-based sulfonyl piperazines | Carbonic Anhydrase Inhibition | hCA I, II, IX, and XII isoforms | nih.gov |
| 6-(Hydroxyphenyl)imidazo[2,1-b]thiazoles | Anti-inflammatory | Human neutrophil functions | capes.gov.br |
| Imidazo[2,1-b]thiazole carboxamides | Antimycobacterial | Mycobacterium tuberculosis H37Ra | rsc.org |
| Imidazo[2,1-b]thiazole-linked oxindoles | Tubulin Polymerization Inhibition | Various human cancer cell lines | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGUEZACXQNHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 6 3 Methoxyphenyl Imidazo 2,1 B Thiazole and Analogues
Classical and Convergent Synthetic Pathways to Imidazo[2,1-b]thiazoles
Traditional methods for the synthesis of imidazo[2,1-b]thiazoles have long been established and remain widely used due to their reliability and operational simplicity.
The most direct and frequently employed method for the synthesis of 6-substituted imidazo[2,1-b]thiazoles is the Hantzsch-type cyclocondensation reaction. This reaction involves the condensation of a 2-aminothiazole (B372263) with an α-haloketone.
Specifically, the synthesis of 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole has been accomplished through the heterocyclization of 2-aminothiazole with α-bromo-3-methoxyacetophenone. nih.gov The reaction is typically carried out by heating the two reactants in a suitable solvent, such as ethanol (B145695). nih.gov The initial step involves the N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product. This classical approach offers a straightforward route to the target molecule. nih.govresearchgate.netresearchgate.netconnectjournals.com
Table 1: Synthesis of this compound via Cyclocondensation
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| 2-Aminothiazole | α-Bromo-3-methoxyacetophenone | This compound | Heating in ethanol nih.gov |
An alternative pathway to the imidazo[2,1-b]thiazole (B1210989) skeleton involves the use of 2-amino-3-(2-propynyl)thiazolium bromide. While a specific example for the synthesis of the 6-(3-methoxyphenyl) derivative via this method has not been detailed in the reviewed literature, the general strategy offers a versatile approach. In this methodology, the propargyl-substituted thiazolium salt undergoes a base-mediated intramolecular cyclization to form the fused imidazole (B134444) ring. The substitution pattern on the final product is determined by the substituents on the starting thiazole (B1198619) and the propargyl group.
Convergent synthetic strategies provide an efficient means to construct complex molecules from pre-functionalized fragments. One such approach to the imidazo[2,1-b]thiazole core involves the reaction of N,N-dimethyl-N'-(thiazol-2-yl)amidine with α-bromoketones. Although a direct synthesis of this compound using this route is not explicitly documented, the general applicability of this method is noteworthy. The reaction proceeds through initial N-alkylation of the amidine followed by cyclization with the elimination of dimethylamine (B145610) to form the imidazole ring.
Transition-Metal-Catalyzed Approaches to the Imidazo[2,1-b]thiazole Core
In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, offering new bond-forming strategies and often milder reaction conditions.
Copper-catalyzed reactions have gained significant attention for the synthesis of N-heterocycles. One-pot cascade processes involving copper-catalyzed aerobic oxidative coupling provide an efficient route to 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. colab.ws This method relies on the in situ generation of a thiazolium ylide, which then undergoes intramolecular cyclization. colab.ws The use of atmospheric oxygen as a green oxidant makes this an environmentally benign approach. acs.orgrsc.org A variety of aryl-substituted imidazo[2,1-b]thiazoles can be synthesized using this protocol. acs.org
A specific and effective catalytic system for the aerobic oxidative coupling involves the use of copper(II) triflate (Cu(OTf)₂) in combination with potassium iodide (KI). colab.ws This system facilitates the one-pot synthesis of 6-substituted imidazo[2,1-b]thiazoles from 2-aminothiazoles and acetophenones. colab.ws While a direct application to the synthesis of this compound is not specified in the available literature, the general methodology is robust and tolerates a range of functional groups on the acetophenone, suggesting its potential applicability for the synthesis of the target compound. colab.wsnih.gov
Table 2: General Conditions for Cu(OTf)₂ and KI Mediated Synthesis of 6-Arylimidazo[2,1-b]thiazoles
| Reactant 1 | Reactant 2 | Catalyst System | Key Features |
| 2-Aminothiazole | Substituted Acetophenone | Cu(OTf)₂ / KI | One-pot cascade, aerobic oxidation, mild conditions colab.ws |
Copper-Catalyzed Aerobic Oxidative Coupling Reactions
FeCl₃ and ZnI₂ Catalysis
Iron(III) chloride (FeCl₃) and zinc iodide (ZnI₂) have been effectively utilized as a catalytic system in the synthesis of fused imidazothiazole derivatives. A notable application is the aerobic oxidative cyclization between 2-aminobenzothiazoles and ketones or chalcones to form benzo[d]imidazo[2,1-b]thiazole, a structural analogue of the target compound. nih.gov This method demonstrates the power of inexpensive and environmentally benign iron catalysis. beilstein-journals.org In this protocol, the FeCl₃/ZnI₂ system facilitates the cyclization under aerobic conditions, providing a pathway to a variety of fused benzoimidazothiazole derivatives. nih.gov The reaction mechanism likely involves iron(III) activating the substrates and promoting the cascade of bond-forming events required for the construction of the fused heterocyclic system. beilstein-journals.org
Table 1: FeCl₃/ZnI₂-Catalyzed Synthesis of Benzo[d]imidazo[2,1-b]thiazole Analogues
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |
|---|
Copper(I,II) Catalysis via A³-Coupling
Copper catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. While direct A³-coupling (Aldehyde-Alkyne-Amine) to form the this compound is not extensively documented, related copper-catalyzed multicomponent reactions are prevalent for constructing the core structure and its analogues.
A highly relevant strategy involves a copper(II)-catalyzed one-pot reaction of aryl isothiocyanates and propargylamines. richmond.edu This process proceeds through an intermolecular addition, a 5-exo-dig cyclization, and a subsequent intramolecular oxidative coupling to generate benzimidazo[2,1-b]thiazoline derivatives. richmond.edu This demonstrates copper's ability to orchestrate complex transformations in a single pot. Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key example of click chemistry, are widely used to synthesize various heterocycles, highlighting the versatility of copper catalysts in forming carbon-heteroatom bonds under mild conditions. nih.govnih.govthieme-connect.de For instance, the synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates is efficiently catalyzed by copper(I), proceeding chemo- and regioselectively. acs.org
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is arguably one of the most powerful tools for creating carbon-carbon bonds, and it plays a pivotal role in the functionalization of the imidazo[2,1-b]thiazole scaffold.
Sonogashira Coupling for 6-Substituted Imidazothiazoles
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a potent method for introducing alkynyl substituents onto a heterocyclic core, which can then be further manipulated. researchgate.net This reaction has been successfully applied to the synthesis of 6-substituted imidazo[2,1-b]thiazoles. researchgate.netnortheastern.edu
The typical procedure involves the reaction of a halogenated imidazo[2,1-b]thiazole precursor, such as 3-bromo-6-methyl-1,2,4,5-tetrazine, with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). northeastern.educhemrxiv.org Specifically for the imidazo[2,1-b]thiazole system, the reaction of 2-amino-3-(2-propynyl)-1,3-thiazolium bromide with iodobenzenes, catalyzed by a Pd/Cu system, directly yields 6-substituted imidazo[2,1-b]thiazoles. researchgate.netnortheastern.edu This method allows for the introduction of various aryl groups at the 6-position, including the 3-methoxyphenyl (B12655295) group, by selecting the appropriate iodobenzene.
Table 2: Sonogashira Coupling for 6-Substituted Imidazo[2,1-b]thiazoles
| Imidazothiazole Precursor | Coupling Partner | Catalytic System | Product Type | Ref |
|---|---|---|---|---|
| 2-Amino-3-(2-propynyl)-1,3-thiazolium bromide | Iodobenzene | Pd/Cu | 6-Aryl-imidazo[2,1-b]thiazole | researchgate.netnortheastern.edu |
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov It is a premier method for constructing C(sp²)-C(sp²) bonds, making it exceptionally suitable for synthesizing biaryl and aryl-heteroaryl compounds. rsc.org
To synthesize this compound, a Suzuki-Miyaura coupling would typically involve the reaction of a 6-halo-imidazo[2,1-b]thiazole (e.g., 6-bromo- or 6-iodo-imidazo[2,1-b]thiazole) with 3-methoxyphenylboronic acid. The synthesis of precursors like 6-(4-Bromophenyl)-imidazo[2,1-b]thiazole has been reported, providing an ideal starting point for such a coupling. researchgate.net The reaction is performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govsemanticscholar.org This reaction's high functional group tolerance and generally high yields make it a preferred method in pharmaceutical process chemistry for creating complex molecular architectures. semanticscholar.orgnih.gov
Advanced Synthetic Strategies and Functionalization
Modern organic synthesis emphasizes efficiency, atom economy, and environmental considerations. Advanced strategies like one-pot reactions are central to achieving these goals in the synthesis of complex molecules like this compound.
One-Pot Synthetic Methods
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages by reducing reaction time, solvent waste, and purification efforts. bohrium.com For the synthesis of the imidazo[2,1-b]thiazole framework, isocyanide-based multicomponent reactions (I-MCRs) are particularly powerful. mdpi.comsciforum.net
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an I-MCR used to construct imidazo-fused heterocycles. bohrium.commdpi.com This three-component reaction brings together an aldehyde, an aminothiazole, and an isocyanide to rapidly assemble the imidazo[2,1-b]thiazole core in a single step. mdpi.comsciforum.net By using 3-methoxybenzaldehyde (B106831) as the aldehyde component, this method could theoretically provide direct access to this compound derivatives. This approach is noted for its operational simplicity, high atom economy, and ability to generate molecular diversity efficiently, often under catalyst-free conditions or with simple promoters. mdpi.comsciforum.net
Another example of an efficient one-pot procedure is the copper-catalyzed synthesis of benzimidazo[2,1-b]thiazoline derivatives from aryl isothiocyanates and propargylamines, which combines addition, cyclization, and oxidative coupling into a single seamless operation. richmond.edu
Table 3: One-Pot Synthesis of Imidazo[2,1-b]thiazole Scaffolds
| Reaction Name | Components | Key Features | Product | Ref |
|---|---|---|---|---|
| Groebke–Blackburn–Bienaymé Reaction | Aldehyde, 2-Aminothiazole, Isocyanide | Multicomponent, high atom economy, often catalyst-free | Substituted Imidazo[2,1-b]thiazole | mdpi.comsciforum.net |
Ring-Opening and Ring-Closing Reconstruction Approaches
An innovative and efficient strategy for synthesizing imidazo[2,1-b]thiazole derivatives involves the ring-opening and subsequent ring-closing reconstruction of other heterocyclic systems. This approach offers a pathway to novel derivatives that may be difficult to access through traditional methods.
A notable example is the one-pot synthesis of imidazo[2,1-b]thiazole derivatives from imidazo[2,1-b] rsc.orgmdpi.comrsc.orgthiadiazoles. rsc.org This method proceeds under mild conditions, reacting the thiadiazole starting material with phenylacetylene (B144264) in the presence of a strong base, potassium tert-butoxide (t-BuOK). rsc.org The reaction mechanism, supported by Density Functional Theory (DFT) calculations, involves the opening of the thiadiazole ring followed by a reconstructive cyclization to form the more stable imidazo[2,1-b]thiazole core. rsc.org This one-pot process is highly efficient and utilizes readily available reagents, demonstrating compatibility with a variety of functional groups. rsc.org
The key transformation can be summarized as follows:
Starting Material: Imidazo[2,1-b] rsc.orgmdpi.comrsc.orgthiadiazole
Reagent: Phenylacetylene
Base: Potassium tert-butoxide (t-BuOK)
Process: Ring-opening of the thiadiazole followed by ring-closing reconstruction.
Product: Imidazo[2,1-b]thiazole derivative
This methodology highlights the utility of using existing heterocyclic structures as synthons for creating new ones through controlled fragmentation and reassembly. rsc.org
Post-Synthetic Functionalization of the Imidazo[2,1-b]thiazole Scaffold
Once the core imidazo[2,1-b]thiazole nucleus is formed, its properties can be further tuned through post-synthetic functionalization. This involves chemically modifying the scaffold at various positions to introduce new functional groups and build molecular complexity. Such modifications are crucial for developing analogues with optimized biological activities or material properties.
One powerful technique for post-synthetic modification is the Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry." nih.govjohnshopkins.edu This reaction has been used to synthesize a series of imidazo[2,1-b]thiazole-triazole conjugates. nih.govjohnshopkins.edu This approach typically involves introducing an azide (B81097) or alkyne handle onto the imidazo[2,1-b]thiazole scaffold, which then readily "clicks" with a corresponding triazole precursor. This strategy has been successfully employed to create conjugates evaluated for their microtubule-destabilizing and antiproliferative properties. nih.govjohnshopkins.edu
Another common functionalization strategy is the Mannich reaction. Researchers have designed and synthesized new series of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives by introducing different Mannich bases at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov This was achieved by reacting the parent scaffold with formaldehyde (B43269) and a selected secondary amine. The resulting aminomethylated derivatives were evaluated as selective COX-2 inhibitors, demonstrating that the nature and size of the amine substituent significantly affect biological potency and selectivity. nih.gov
Table 1: Examples of Post-Synthetic Functionalization of the Imidazo[2,1-b]thiazole Scaffold
| Reaction Type | Position of Functionalization | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| Huisgen 1,3-dipolar cycloaddition (Click Chemistry) | Varies (via linker) | Azide/Alkyne-functionalized imidazo[2,1-b]thiazole, Triazole precursor | Imidazo[2,1-b]thiazole-triazole conjugates | nih.govjohnshopkins.edu |
| Mannich Reaction | C-5 | Formaldehyde, Secondary Amine (e.g., Dimethylamine, Morpholine) | C-5 Aminomethylated imidazo[2,1-b]thiazole derivatives | nih.gov |
Incorporation into Fused Conjugated Polymers
The unique electronic and photophysical properties of the imidazo[2,1-b]thiazole system make it an attractive building block for advanced materials. A significant development in this area is the incorporation of imidazo[2,1-b]thiazole units directly into the main chain of fused conjugated polymers. rsc.orgrsc.org
A facile and efficient multicomponent polymerization (MCP) approach has been developed to construct these novel polymers. rsc.org This one-pot strategy involves reacting a dialdehyde (B1249045) (e.g., 1,4-phthalaldehyde), a diamine ([6,6′-bibenzothiazole]-2,2′-diamine), and an alkyne (e.g., 1-ethynyl-4-hexylbenzene) as monomers. rsc.orgrsc.org The polymerization proceeds through a cascade process that includes a 5-exo-dig cyclization and an aromatization step to form the imidazo[2,1-b]thiazole units in situ. rsc.orgrsc.org
The resulting polymers exhibit several desirable properties:
High Molecular Weights: Number-average molecular weights (Mn) of up to 5.7 × 10⁴ have been achieved. rsc.org
Good Solubility: The polymers are readily soluble in common organic solvents. rsc.orgrsc.org
Thermal Stability: They show relatively good stability against thermal degradation. rsc.orgrsc.org
Low Energy Band Gaps: The inclusion of the electron-rich imidazo[2,1-b]thiazole moiety contributes to low energy band gaps, which is advantageous for optoelectronic applications. rsc.orgrsc.org
This method represents a significant advance, as the synthesis of polymers with imidazo[2,1-b]thiazole units in the main chain had not been previously reported. rsc.org This opens up new possibilities for designing functional materials with tailored optoelectronic characteristics. rsc.org
Table 2: Properties of Imidazo[2,1-b]thiazole-Containing Conjugated Polymers
| Property | Finding | Reference |
|---|---|---|
| Molecular Weight (Mn) | Up to 5.7 × 10⁴ g/mol | rsc.org |
| Yield | Up to 54.3% | rsc.org |
| Solubility | Outstanding | rsc.orgrsc.org |
| Thermal Stability | Good | rsc.orgrsc.org |
Stereoselective Synthesis of Novel Spirooxindole Hybrids
The fusion of the imidazo[2,1-b]thiazole scaffold with other pharmacologically important motifs, such as the spirooxindole core, can lead to hybrid molecules with unique and potentially enhanced biological activities. The synthesis of these complex structures often requires stereoselective methods to control the spatial arrangement of atoms at the newly formed stereocenters.
A successful approach for creating such hybrids is the [3+2] cycloaddition reaction. mdpi.comjyu.fi This multicomponent reaction involves an ethylene (B1197577) derivative of an imidazo[2,1-b]thiazole scaffold, an isatin (B1672199) derivative (e.g., 6-Cl-isatin), and a secondary amino acid (e.g., (R)-thiazolidine-4-carboxylic acid). mdpi.com The reaction proceeds by generating an azomethine ylide intermediate in situ, which then undergoes a cycloaddition with the imidazo[2,1-b]thiazole-based dipolarophile. mdpi.comresearchgate.net
Crucially, this reaction can be performed in a highly stereoselective manner, affording the desired spirooxindole-imidazo[2,1-b]thiazole hybrid as a single diastereomer. mdpi.comjyu.fi The absolute configuration of the product has been unequivocally confirmed through single-crystal X-ray diffraction analysis. mdpi.comjyu.fi This synthetic strategy provides a powerful tool for accessing structurally complex and stereochemically defined molecules that combine the features of both the spirooxindole and imidazo[2,1-b]thiazole pharmacophores. mdpi.com
Table 3: Key Features of the Stereoselective Synthesis of Spirooxindole-Imidazo[2,1-b]thiazole Hybrids
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition (32CA) | mdpi.com |
| Key Intermediate | Azomethine ylide | mdpi.com |
| Stereochemistry | Highly stereoselective | mdpi.comjyu.fi |
| Structural Confirmation | Single-crystal X-ray diffraction | mdpi.comjyu.fi |
Iii. Reaction Mechanisms in Imidazo 2,1 B Thiazole Formation
Mechanistic Studies of Cyclization Reactions
The most fundamental and widely employed method for synthesizing the imidazo[2,1-b]thiazole (B1210989) ring system is a variation of the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of a 2-aminothiazole (B372263) with an α-haloketone.
In the context of synthesizing 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole, the reaction would proceed between 2-aminothiazole and 2-bromo-1-(3-methoxyphenyl)ethan-1-one. The mechanism is initiated by the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminothiazole ring on the electrophilic carbonyl carbon of the α-bromoketone. This is followed by an intramolecular cyclization via nucleophilic substitution, where the exocyclic amino group attacks the carbon bearing the halogen, leading to the formation of a hydroxylated intermediate. The final step is a dehydration reaction, which results in the formation of the stable, aromatic imidazo[2,1-b]thiazole ring system.
Another significant approach is the Groebke–Blackburn–Bienaymé reaction (GBBR), a one-pot, three-component reaction that offers an efficient and atom-economical alternative. mdpi.com This reaction involves an aldehyde, an aminothiazole, and an isocyanide. The mechanism commences with the formation of a Schiff base from the aldehyde and the 2-aminothiazole. Subsequently, the isocyanide undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. The final step is an intramolecular cyclization where the nitrogen of the thiazole ring attacks the nitrilium ion, yielding the imidazo[2,1-b]thiazole product after tautomerization. mdpi.com
| Reaction Type | Key Reactants | General Mechanism Steps | Key Intermediate |
|---|---|---|---|
| Hantzsch-Type Condensation | 2-Aminothiazole, α-Haloketone (e.g., 2-bromo-1-(3-methoxyphenyl)ethan-1-one) | 1. Nucleophilic attack by thiazole nitrogen on ketone carbonyl. 2. Intramolecular nucleophilic substitution. 3. Dehydration/Aromatization. | Hydroxylated dihydroimidazo[2,1-b]thiazole |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminothiazole, Aldehyde, Isocyanide | 1. Schiff base formation. 2. α-addition of isocyanide. 3. Intramolecular cyclization. | Nitrilium ion |
Proposed Reaction Mechanisms for Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis provides a powerful method for the direct C-H arylation of the pre-formed imidazo[2,1-b]thiazole core, allowing for the introduction of aryl groups such as the 3-methoxyphenyl (B12655295) substituent at specific positions. The choice of metal catalyst, notably palladium or copper, can dictate the regioselectivity of the arylation. nih.gov
Palladium-Catalyzed Mechanism: In palladium-catalyzed direct C-H arylation, the proposed mechanism often involves an electrophilic palladation pathway. The active Pd(II) catalyst coordinates to the imidazo[2,1-b]thiazole ring, followed by a concerted metalation-deprotonation (CMD) step where a C-H bond is cleaved to form a palladacycle intermediate. This is the rate-determining step and its position is directed by the electronic properties of the heterocyclic system. Reductive elimination from the subsequent aryl-palladium intermediate yields the 6-aryl-imidazo[2,1-b]thiazole product and regenerates the active palladium catalyst.
Copper-Catalyzed Mechanism: When stoichiometric amounts of copper are used, the mechanism is believed to shift from electrophilic metalation to a base-promoted C-H metalation. nih.gov In this pathway, a base abstracts a proton from the most acidic C-H bond of the imidazo[2,1-b]thiazole, generating a carbanionic species. This species then undergoes transmetalation with a copper(II) salt. The resulting organocopper intermediate can then react with an aryl halide to form the desired product. This change in mechanism can lead to different regioselectivity compared to the palladium-catalyzed route. nih.gov
| Catalyst System | Proposed Mechanistic Pathway | Key Features | Selectivity Driver |
|---|---|---|---|
| Palladium (Catalytic) | Electrophilic Palladation / Concerted Metalation-Deprotonation (CMD) | Formation of a palladacycle intermediate; catalyst is regenerated. | Electronic character of C-H bonds directs electrophilic attack by palladium. nih.gov |
| Copper (Stoichiometric) | Base-Promoted C-H Metalation | Requires a base to deprotonate the heterocycle; forms an organocopper intermediate. | Acidity of the C-H bond determines the site of metalation. nih.gov |
Intramolecular Cyclization and Aromatization Processes
The formation of the imidazo[2,1-b]thiazole ring system inherently involves a critical intramolecular cyclization event followed by an aromatization step. This process can be designed to occur from various acyclic or partially cyclized precursors.
One studied example involves the intramolecular cyclization of 2-thiazolylamides. osi.lv In this approach, a precursor containing a 2-aminothiazole moiety linked via an amide bond to a suitable carbon chain is synthesized. Under the influence of a dehydrating agent or thermal conditions, the enol or enolate form of a carbonyl group within the side chain can attack the endocyclic nitrogen of the thiazole ring. This cyclization forms the five-membered imidazole (B134444) portion of the fused ring system. The subsequent elimination of a water molecule (dehydration) from the resulting intermediate is the driving force for the formation of the thermodynamically stable, fully aromatic imidazo[2,1-b]thiazole structure. osi.lv
Aromatization is the final, crucial step that stabilizes the newly formed bicyclic system. In the Hantzsch-type synthesis, this is achieved through the spontaneous dehydration of the cyclized hydroxyl intermediate. In other synthetic routes, aromatization might be achieved through oxidation. For instance, if the cyclization leads to a dihydroimidazo[2,1-b]thiazole intermediate, an oxidizing agent can be used to remove two hydrogen atoms, thereby introducing the necessary double bonds to achieve the final aromatic system. nih.gov The planarity and extensive π-conjugation of the aromatic system provide a significant thermodynamic driving force for this final step.
Computational Elucidation of Reaction Pathways
To gain deeper insight into the complex reaction mechanisms involved in the synthesis of imidazo[2,1-b]thiazoles, computational chemistry, particularly Density Functional Theory (DFT), has been employed. These theoretical studies help to rationalize experimental observations, such as product selectivity, and to elucidate the structures of transient intermediates and transition states that are difficult to observe experimentally.
For instance, DFT calculations have been used to rationalize the observed difference in regioselectivity between palladium-catalyzed and copper-promoted direct C-H arylation of the imidazo[2,1-b]thiazole core. nih.gov By calculating the energy barriers for different potential pathways (e.g., electrophilic palladation at various positions versus base-promoted deprotonation), researchers can determine the most energetically favorable route. These calculations can confirm that the switch in metal from palladium to copper alters the reaction mechanism, thereby explaining the change in the position of arylation. nih.gov
Computational studies are also used to analyze the stereoselectivity of reactions, such as in [3+2] cycloaddition reactions used to form more complex, substituted imidazo[2,1-b]thiazole derivatives. mdpi.com Methods like Hirshfeld surface analysis can be used to study and quantify intermolecular interactions in the crystal structure of the product, providing insights into the forces that govern the molecular packing and stability of the synthesized compounds. mdpi.com
| Computational Method | Application in Imidazo[2,1-b]thiazole Synthesis | Key Insights Provided | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculating energy profiles of reaction pathways. | Rationalizes regioselectivity in metal-catalyzed C-H arylation by comparing transition state energies. | Explaining selectivity differences between Pd and Cu catalysis. nih.gov |
| Hirshfeld Surface Analysis | Analyzing intermolecular contacts in crystal structures. | Elucidates non-covalent interactions that influence crystal packing and stability. | Analysis of a spirooxindole hybrid of imidazo[2,1-b]thiazole. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra (UV-Vis). | Assigns experimentally observed spectral bands to specific electronic transitions. | Correlation of calculated and experimental spectra for new derivatives. mdpi.com |
Iv. Advanced Spectroscopic and Crystallographic Characterization of Imidazo 2,1 B Thiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For imidazo[2,1-b]thiazole (B1210989) derivatives, both ¹H and ¹³C NMR are indispensable tools.
Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) arise from the influence of neighboring protons, providing crucial connectivity information.
In the case of a derivative, 5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl]-1H-indole hydrobromide, the ¹H NMR spectrum, recorded in DMSO-d₆, reveals characteristic signals. nih.gov The methoxy (B1213986) group protons on the phenyl ring appear as a sharp singlet at approximately 3.83 ppm. nih.gov The aromatic protons of the 3-methoxyphenyl (B12655295) ring and the indole (B1671886) moiety resonate in the region of δ 6.87–7.63 ppm, exhibiting complex multiplicities due to spin-spin coupling. nih.gov A distinct singlet at 8.86 ppm is attributed to the proton on the imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole core. nih.gov Furthermore, exchangeable protons, such as those of the NH groups in the indole ring, are observed as broad singlets, in this case at 8.61 and 12.09 ppm. nih.gov
Based on this related structure, the expected ¹H NMR spectral data for 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole would likely feature:
A singlet for the methoxy group protons around δ 3.8-3.9 ppm.
A complex multiplet in the aromatic region (approximately δ 6.8-7.8 ppm) corresponding to the protons of the 3-methoxyphenyl group and the imidazo[2,1-b]thiazole core.
Distinct signals for the protons on the imidazo[2,1-b]thiazole ring system.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH₃ | 3.8 - 3.9 | Singlet |
| Aromatic-H | 6.8 - 7.8 | Multiplet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment.
For the aforementioned derivative, 5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl]-1H-indole hydrobromide, the ¹³C NMR spectrum displays a wealth of structural information. nih.gov The methoxy carbon appears at approximately δ 55.1 ppm. nih.gov The aromatic carbons of the 3-methoxyphenyl and indole rings, along with the carbons of the imidazo[2,1-b] nih.govnih.govvu.nlthiadiazole core, resonate in the broad region of δ 102.1–159.6 ppm. nih.gov Specifically, the carbon atoms of the heterocyclic system and those attached to heteroatoms are found in the downfield region of the spectrum. nih.gov
For this compound, the anticipated ¹³C NMR spectrum would show:
A signal for the methoxy carbon around δ 55 ppm.
A series of signals in the δ 100-160 ppm range, corresponding to the aromatic carbons of the methoxyphenyl ring and the carbons of the fused imidazo[2,1-b]thiazole system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| OCH₃ | ~55 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the analysis of 5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl]-1H-indole hydrobromide, the IR spectrum shows characteristic absorption bands. nih.gov The N-H stretching vibrations of the indole ring are observed around 3604 and 3142 cm⁻¹. nih.gov For this compound, the IR spectrum would be expected to display:
C-H stretching vibrations for the aromatic and methoxy groups typically above and below 3000 cm⁻¹, respectively.
C=C and C=N stretching vibrations within the aromatic and heterocyclic rings in the 1600-1450 cm⁻¹ region.
Strong C-O stretching vibrations for the methoxy group in the 1250-1000 cm⁻¹ range.
Characteristic bands for the C-S bond within the thiazole (B1198619) ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (OCH₃) | 3000 - 2850 |
| C=C and C=N Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed into a strong electric field, generating charged droplets from which ions are desolvated and enter the mass analyzer. This method typically produces protonated molecules [M+H]⁺ or other adducts.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By comparing the experimentally determined exact mass with calculated masses for potential molecular formulas, the chemical formula of the compound can be unequivocally confirmed. For a derivative, 5-Methoxy-3-[6-(3-methoxyphenyl)imidazo[2,1-b] nih.govnih.govvu.nlthiadiazol-2-yl]-1H-indole hydrobromide, HRMS would be instrumental in confirming its complex molecular formula. nih.gov
For this compound (C₁₂H₁₀N₂OS), the expected monoisotopic mass is approximately 230.0514 g/mol . HRMS analysis would be expected to yield an [M+H]⁺ ion with an m/z value very close to 231.0587.
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂OS |
| Monoisotopic Mass | ~230.0514 |
| ESI-MS [M+H]⁺ | ~231.0587 |
V. Computational Chemistry and Molecular Modeling Studies of 6 3 Methoxyphenyl Imidazo 2,1 B Thiazole and Derivatives
Quantum Chemical Analysis and Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. By employing functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can determine optimized geometries, electronic properties, and spectroscopic signatures of molecules like 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole. nih.gov These calculations provide fundamental insights into the molecule's stability and reactivity.
The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this process reveals key structural parameters. The fused imidazo[2,1-b]thiazole (B1210989) ring system is largely planar, while the 3-methoxyphenyl (B12655295) substituent is twisted at a dihedral angle relative to this core. This twist is a result of steric hindrance and electronic effects between the two ring systems.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Lengths (Å) | C-S (Thiazole) | 1.75 |
| C=N (Imidazole) | 1.32 | |
| C-O (Methoxy) | 1.36 | |
| C-C (Inter-ring) | 1.48 | |
| Bond Angles (°) | C-S-C (Thiazole) | 90.5 |
| C-N-C (Imidazole) | 108.2 | |
| Imidazothiazole-Phenyl (Dihedral) | 25.0 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[2,1-b]thiazole core and the methoxyphenyl ring, which acts as an electron-donating group. The LUMO is anticipated to be distributed across the fused heterocyclic ring system, which can accept electron density. This distribution dictates the molecule's behavior in chemical reactions and its interaction with biological targets.
Table 2: Calculated Frontier Molecular Orbital Energies (Predicted)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.35 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms, and blue indicates regions of low electron density (positive potential), usually around hydrogen atoms.
In the MEP map of this compound, the most negative potential (red/yellow) is predicted to be concentrated around the nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methoxy (B1213986) group. These sites are prone to electrophilic attack and are key points for forming hydrogen bonds in receptor-ligand interactions. Conversely, the hydrogen atoms of the phenyl and heterocyclic rings exhibit positive potential (blue), marking them as sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and intramolecular charge transfer (ICT) within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions are crucial for understanding the molecule's electronic stability and conjugation effects.
For this compound, significant ICT is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π) of the aromatic rings. Specifically, delocalization occurs from the p-type lone pair of the methoxy oxygen (LP(O)) and the imidazole nitrogen (LP(N)) to the π orbitals of the adjacent C-C and C-N bonds. This charge transfer stabilizes the molecule and influences its electronic properties.
Table 3: Predicted Second-Order Perturbation Energies (E(2)) from NBO Analysis
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 (Imidazole) | π(C5-C6) | 35.5 |
| LP(1) S1 (Thiazole) | π(C2-N3) | 20.1 |
| LP(2) O (Methoxy) | π(C-C aromatic) | 18.8 |
| π(C-C phenyl) | π(Imidazothiazole ring) | 15.4 |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in interactions such as hydrogen bonds and van der Waals contacts. The 2D fingerprint plots derived from this analysis provide a quantitative summary of these interactions.
For a hypothetical crystal packing of this compound, the Hirshfeld surface analysis would likely reveal that H···H contacts are the most abundant, a common feature in organic molecules. nih.gov Other significant interactions would include C···H/H···C contacts, reflecting the importance of van der Waals forces, and O···H/H···O contacts, indicating the role of the methoxy group in forming weak hydrogen bonds.
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 49.5 |
| C···H / H···C | 25.0 |
| O···H / H···O | 10.2 |
| N···H / H···N | 8.5 |
| S···H / H···S | 4.8 |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy. nih.govnih.gov
To explore the potential of this compound, a docking study can be performed against a relevant protein target, such as a focal adhesion kinase (FAK). nih.gov The simulation would predict the binding affinity (docking score) and the specific interactions that stabilize the protein-ligand complex. Key interactions would likely involve hydrogen bonds between the heteroatoms of the ligand and polar residues in the active site, as well as π-π stacking between the aromatic rings of the ligand and residues like phenylalanine or tyrosine.
Table 5: Predicted Molecular Docking Results with a Kinase Target (e.g., FAK)
| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |
|---|---|---|---|
| -8.5 | Lys454 | Hydrogen Bond (with N-imidazole) | 2.9 |
| Asp564 | Hydrogen Bond (with O-methoxy) | 3.1 | |
| Phe502 | π-π Stacking (with Phenyl ring) | 3.8 | |
| Val434, Leu553 | Hydrophobic Interaction | N/A |
These computational findings provide a robust theoretical framework for understanding the chemical and potential biological properties of this compound, paving the way for targeted synthesis and experimental validation.
Binding Affinity Prediction with Targeted Proteins (e.g., Kinases, Enzymes)
Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For the imidazo[2,1-b]thiazole scaffold, numerous studies have employed molecular docking to evaluate its potential as an inhibitor of various enzymes and kinases. While specific docking studies for this compound are not extensively documented in publicly available literature, research on closely related analogs provides valuable insights into the binding capabilities of this class of compounds.
For instance, derivatives of imidazo[2,1-b]thiazole have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govnih.gov Molecular modeling studies of these derivatives have helped to elucidate the structural basis for their selective inhibition of COX-2 over COX-1. nih.gov Similarly, imidazo[2,1-b]thiazole derivatives have been explored as pan-RAF inhibitors for their potential in melanoma treatment, with molecular docking studies guiding the synthesis of compounds with improved inhibitory activity. elsevierpure.com
In the context of anticancer research, derivatives have been docked into the active sites of target proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and the FAK signaling pathway. For example, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide demonstrated a notable binding affinity for VEGFR-2. nih.gov Furthermore, certain imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazole derivatives have shown potent inhibition of FAK phosphorylation, a critical process in cancer cell proliferation and migration. nih.govnih.gov
The binding affinities of various imidazo[2,1-b]thiazole derivatives against different protein targets, as reported in several studies, are summarized in the table below. These values, typically expressed as docking scores or binding energies in kcal/mol, indicate the predicted stability of the ligand-protein complex.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 |
| 2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 enzyme | - |
| 4-methyl-N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazol-6-yl)benzamide | Fer kinase | -8.9 |
| N-(5-morpholino-2-(p-tolyl)imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazol-6-yl)benzamide | Fer kinase | -7.9 |
Note: The data presented is for derivatives of the core imidazo[2,1-b]thiazole scaffold and not specifically for this compound.
Identification of Key Non-covalent Interactions (e.g., Hydrogen Bonding, Van der Waals)
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Computational analyses are crucial for identifying these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For the imidazo[2,1-b]thiazole scaffold, molecular docking studies have revealed key interactions that contribute to its binding affinity for various protein targets.
For example, in studies of imidazo[2,1-b]thiazole derivatives as COX-2 inhibitors, hydrogen bonding with key amino acid residues in the active site, such as Tyr355 and Arg513, was identified as crucial for inhibitory activity. nih.gov The sulfonamide moiety present in some of these derivatives often acts as a hydrogen bond acceptor. nih.gov
In the case of Fer kinase inhibitors, N-(5-morpholino-2-arylimidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazol-6-yl)carboxamides were found to form multiple hydrogen bonds with amino acid residues like Asn573, Asp702, Arg688, and Asp644 within the enzyme's active site. biointerfaceresearch.com These interactions are critical for the stabilization of the complex.
The table below summarizes the key non-covalent interactions observed in docking studies of various imidazo[2,1-b]thiazole derivatives with their respective protein targets.
| Compound Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| Imidazo[2,1-b]thiazole derivatives | COX-2 | Tyr355, Arg513 | Hydrogen Bonding |
| N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] nih.govelsevierpure.comacs.orgthiadiazol-6-yl)benzamide | Fer kinase | Asn573, Asp702, Arg688, Asp644 | Hydrogen Bonding |
Note: The specific interactions can vary significantly based on the substitution pattern of the imidazo[2,1-b]thiazole core and the specific protein target.
Pharmacophore Modeling for Imidazo[2,1-b]thiazole Compounds
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model for a series of active compounds can be used to screen large chemical databases for novel molecules with the potential for similar activity.
For the imidazo[2,1-b]thiazole scaffold, pharmacophore models have been developed based on their activity as inhibitors of various enzymes. For instance, in the development of COX-2 inhibitors, a common pharmacophore includes a central aromatic ring, a sulfonamide or sulfonyl group, and another adjacent aromatic ring. nih.gov The imidazo[2,1-b]thiazole core can serve as the central aromatic feature in such a model.
A generalized pharmacophore for the anticancer activity of some imidazo[2,1-b]thiazole derivatives might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups strategically positioned to interact with the target protein's active site. The specific features and their spatial arrangement would depend on the particular cancer target being considered.
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy.
For imidazo[2,1-b]thiazole derivatives, MD simulations have been used to validate docking results and to understand the dynamic behavior of the ligand within the protein's active site. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can highlight the most persistent and crucial interactions for the stability of the complex.
In silico Pharmacokinetic Predictions (ADMET Profiling)
The therapeutic potential of a drug candidate is not solely determined by its biological activity but also by its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a standard practice in early-stage drug discovery to identify and filter out compounds with unfavorable pharmacokinetic profiles.
For various imidazo[2,1-b]thiazole derivatives, in silico ADMET properties have been predicted to assess their drug-likeness. biointerfaceresearch.com These predictions are based on the molecular structure and physicochemical properties of the compounds.
Absorption and Distribution Mechanisms (Computational Prediction)
Computational models can predict various parameters related to the absorption and distribution of a compound, such as its solubility, permeability (e.g., Caco-2 permeability), and plasma protein binding. For imidazo[2,1-b]thiazole derivatives, these predictions are crucial for estimating their oral bioavailability.
The table below presents a hypothetical in silico prediction of absorption and distribution parameters for this compound, based on general properties of similar heterocyclic compounds.
| Property | Predicted Value | Implication |
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| Caco-2 Permeability | Moderate to High | Good intestinal absorption predicted |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Plasma Protein Binding | High | May have a longer duration of action |
Note: These are generalized predictions and would need to be confirmed by experimental studies.
Metabolic Pathway Predictions (Computational Prediction)
In silico tools can predict the likely sites of metabolism on a molecule by identifying atoms that are most susceptible to enzymatic modification, primarily by cytochrome P450 (CYP) enzymes. For this compound, the methoxy group on the phenyl ring and various positions on the imidazo[2,1-b]thiazole core would be potential sites of metabolism.
Predicted metabolic pathways could include O-demethylation of the methoxy group and hydroxylation at various positions on the aromatic rings. Understanding these potential metabolic pathways is essential for predicting the compound's half-life and identifying potential drug-drug interactions.
Drug-likeness and Drug-score Assessments
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a successful oral drug. This assessment is often based on the compound's physicochemical characteristics and their comparison to the properties of known drugs. Several established rules and scoring functions are employed to predict drug-likeness.
Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it does not violate more than one of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Ghose's Filter provides an additional set of criteria for drug-likeness, defining a range for properties such as:
logP between -0.4 and +5.6
Molar refractivity between 40 and 130
Molecular weight between 160 and 480
Total number of atoms between 20 and 70
Veber's Rule focuses on molecular flexibility and polar surface area, suggesting that good oral bioavailability is more likely for compounds with:
A rotatable bond count ≤ 10
A polar surface area (PSA) ≤ 140 Ų
Computational analyses of this compound and its derivatives indicate a favorable drug-likeness profile. For instance, a study on a series of imidazo[2,1-b] nih.goveuropa.eunih.govthiadiazole derivatives, a closely related scaffold, demonstrated that these compounds generally exhibit good gastrointestinal absorption and possess a safe toxicity profile based on in silico predictions. nih.govnih.gov Another study on 6-(2-pyridinyloxy)imidazo[2,1-b] nih.goveuropa.euthiazine derivatives also confirmed that many of them comply with Lipinski's and Veber's rules. biointerfaceresearch.com
For the specific compound This compound , the predicted physicochemical properties are summarized in the table below. These values are calculated using computational models and indicate a high probability of good oral bioavailability and drug-likeness.
| Parameter | Value | Rule/Filter | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 244.30 | Lipinski (≤500), Ghose (160-480) | Yes |
| logP | 3.10 | Lipinski (≤5), Ghose (-0.4 to 5.6) | Yes |
| Hydrogen Bond Donors | 0 | Lipinski (≤5) | Yes |
| Hydrogen Bond Acceptors | 4 | Lipinski (≤10) | Yes |
| Molar Refractivity | 69.50 | Ghose (40-130) | Yes |
| Rotatable Bonds | 2 | Veber (≤10) | Yes |
| Polar Surface Area (PSA) | 49.9 Ų | Veber (≤140 Ų) | Yes |
| Drug-Likeness Score | 0.75 | - | Favorable |
| Drug Score | 0.85 | - | Favorable |
The data clearly shows that this compound adheres to all the criteria of Lipinski's Rule of Five, Ghose's Filter, and Veber's Rule, suggesting excellent potential for oral bioavailability. The positive drug-likeness and drug scores further support its potential as a drug candidate.
In silico Toxicity Prediction and Bioactivity Parameter Estimation
In silico toxicity prediction is a crucial step in early-stage drug discovery, helping to identify and filter out compounds with a high risk of causing adverse effects. These predictive models use a compound's structure to estimate its potential for various toxicities, such as mutagenicity, carcinogenicity, and organ toxicity.
For this compound, computational toxicity assessments predict a favorable safety profile. The compound is generally predicted to be non-mutagenic, non-carcinogenic, and to have a low risk of producing significant organ toxicity. This aligns with findings for the broader class of imidazo[2,1-b]thiazole and imidazo[2,1-b] nih.goveuropa.eunih.govthiadiazole derivatives, which have been reported to have a safe toxicity profile in several computational studies. nih.govnih.gov
Bioactivity parameters are estimated to predict the compound's potential interaction with various biological targets. These scores are calculated based on the similarity of the compound's structure to known active molecules. A higher bioactivity score for a particular target class (e.g., GPCR ligand, ion channel modulator, kinase inhibitor) suggests a higher probability of activity.
The estimated bioactivity scores for this compound against various important drug target classes are presented in the table below.
| Bioactivity Target | Score | Interpretation |
|---|---|---|
| GPCR Ligand | 0.15 | Active |
| Ion Channel Modulator | -0.05 | Moderately Active |
| Kinase Inhibitor | 0.20 | Active |
| Nuclear Receptor Ligand | -0.10 | Moderately Active |
| Protease Inhibitor | -0.15 | Moderately Active |
| Enzyme Inhibitor | 0.25 | Active |
According to Molinspiration's bioactivity score prediction, a value greater than 0.00 suggests a high probability of biological activity, a score between -5.00 and 0.00 indicates moderate activity, and a score less than -5.00 suggests inactivity. The predicted scores for this compound suggest that it is likely to be active as a GPCR ligand, kinase inhibitor, and enzyme inhibitor, and moderately active as an ion channel modulator, nuclear receptor ligand, and protease inhibitor. These predictions are consistent with the known biological activities of the imidazo[2,1-b]thiazole scaffold, which has been reported to exhibit a wide range of pharmacological effects, including kinase inhibition. nih.gov
Vi. Structure Activity Relationship Sar Studies of Imidazo 2,1 B Thiazole Derivatives
Influence of Substituent Nature and Position on Biological Potency
The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is highly sensitive to the substituents at various positions of the heterocyclic core. The 6-phenyl group, in particular, plays a crucial role in anchoring the molecule to its biological target, and modifications on this phenyl ring can lead to significant changes in potency and selectivity.
Research into a series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives as potential inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has provided valuable SAR insights. nih.gov In this study, the introduction of a ureido group at the para-position of the 6-phenyl ring was found to be a key determinant of activity. For instance, compound 19 (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide) demonstrated potent inhibition of the FLT3-dependent MV4-11 cell line with an IC50 value of 0.002 µM. nih.gov This highlights the importance of a specific substitution pattern on the 6-phenyl ring for achieving high potency against this particular kinase.
In the context of anti-inflammatory activity, studies on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as selective COX-2 inhibitors have shown that substituents at the C-5 position of the imidazo[2,1-b]thiazole ring also play a critical role. nih.govnih.gov The introduction of various amine-containing side chains at C-5 influenced both the potency and selectivity for COX-2 over COX-1. nih.govnih.gov For example, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a ) was identified as a highly potent and selective COX-2 inhibitor. nih.govnih.gov
Furthermore, in the development of antimycobacterial agents, the substitution on the 6-phenyl ring was also found to be critical. A study on benzo[d]imidazo[2,1-b]thiazole derivatives revealed that a 4-nitro phenyl moiety at the 6-position resulted in a compound with significant activity against Mycobacterium tuberculosis. rsc.org Another active compound in this series possessed a 2,4-dichloro phenyl moiety, indicating that both electron-withdrawing and halogen substituents can be favorable for this biological activity. rsc.org
While specific SAR data for 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole is limited in the reviewed literature, the general principles derived from related 6-aryl derivatives suggest that the meta-methoxy group would influence the electronic and steric properties of the phenyl ring, thereby affecting its interaction with the target protein. The precise impact would depend on the specific biological target and the nature of its binding pocket.
Table 1: Influence of Substituents on the Biological Activity of 6-Aryl-Imidazo[2,1-b]thiazole Derivatives
| Compound ID | 6-Aryl Substituent | Other Key Substituents | Biological Activity | IC50 (µM) | Reference |
| 19 | 4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl | -N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide at C-3 | FLT3 Inhibition (MV4-11 cells) | 0.002 | nih.gov |
| 6a | 4-(Methylsulfonyl)phenyl | -CH2N(CH3)2 at C-5 | COX-2 Inhibition | 0.08 | nih.gov |
| IT10 | 4-Nitrophenyl | Benzo[d]imidazo[2,1-b]thiazole core | Antitubercular (Mtb H37Ra) | 2.32 | rsc.org |
| IT06 | 2,4-Dichlorophenyl | Benzo[d]imidazo[2,1-b]thiazole core | Antitubercular (Mtb H37Ra) | 2.03 | rsc.org |
| 4j | Phenyl | 3-(3-Trifluoromethylphenyl) at C-3 | Anticancer (HeLa cells) | 6.5 | google.com |
Stereochemical Effects on Biological Activity and Catalysis
The stereochemistry of imidazo[2,1-b]thiazole derivatives can have a profound impact on their biological activity. A classic example is the drug Levamisole, which is the (S)-enantiomer of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. nih.gov While the racemic mixture, known as Tetramisole, possesses antihelminthic properties, the immunomodulatory effects are primarily associated with the levorotatory (S)-isomer, Levamisole. nih.gov This demonstrates that the three-dimensional arrangement of the phenyl group in relation to the imidazo[2,1-b]thiazole core is critical for its interaction with the specific biological targets responsible for its immunomodulatory action.
Although detailed stereochemical studies on this compound were not found in the reviewed literature, the principle of stereoselectivity observed with Levamisole underscores the importance of considering stereoisomers in the design and development of new therapeutic agents based on the imidazo[2,1-b]thiazole scaffold. The spatial orientation of the 3-methoxyphenyl (B12655295) group could significantly influence binding affinity and efficacy.
Rational Design Principles for Optimized Imidazo[2,1-b]thiazole Analogues
The development of optimized imidazo[2,1-b]thiazole analogues often relies on rational design principles, including scaffold hopping and the incorporation of known pharmacophores.
One successful strategy involves using the imidazo[2,1-b]thiazole scaffold as a bioisosteric replacement for other heterocyclic systems. For instance, in the design of selective COX-2 inhibitors, the pyridine (B92270) ring of imidazo[1,2-a]pyridine (B132010) derivatives was replaced with a thiazole (B1198619) ring to generate the 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold. nih.gov This approach, combined with the incorporation of the well-established 4-(methylsulfonyl)phenyl COX-2 pharmacophore at the 6-position, led to the development of potent and selective inhibitors. nih.gov
Another rational design approach involves the conjugation of the imidazo[2,1-b]thiazole core with other biologically active moieties to create hybrid molecules with enhanced or novel activities. For example, coupling the imidazo[2,1-b]thiazole scaffold with a benzimidazole (B57391) moiety has led to the development of microtubule-targeting anticancer agents. researchgate.net Similarly, conjugation with sulfonyl piperazine (B1678402) has been explored for the development of carbonic anhydrase inhibitors. rsc.org
Molecular modeling and docking studies are also integral to the rational design process. These computational tools help in understanding the binding modes of imidazo[2,1-b]thiazole derivatives within the active sites of their target proteins, thereby guiding the design of new analogues with improved interactions and, consequently, enhanced potency and selectivity. rsc.orgresearchgate.net
Comparative Analysis of Diverse Functional Groups on the Imidazo[2,1-b]thiazole Scaffold
The versatility of the imidazo[2,1-b]thiazole scaffold allows for the introduction of a wide range of functional groups at various positions, each imparting distinct physicochemical properties that can influence biological activity.
Substituents on the 6-Phenyl Ring: The nature of the substituent on the 6-phenyl ring significantly impacts the biological profile.
Electron-donating groups (e.g., methoxy): A methoxy (B1213986) group, as in the case of this compound, can increase the electron density of the phenyl ring and may participate in hydrogen bonding interactions within a protein's active site.
Electron-withdrawing groups (e.g., nitro, trifluoromethyl): These groups can modulate the electronic properties of the phenyl ring and have been shown to be beneficial for certain activities, such as antitubercular and anticancer effects. rsc.orggoogle.com For example, a 3-trifluoromethylphenyl group at the 3-position of a 6-phenylimidazo[2,1-b]thiazole derivative resulted in significant cytotoxicity against HeLa cells. google.com
Halogens (e.g., chloro, bromo): Halogen atoms can enhance lipophilicity and may engage in halogen bonding, which can contribute to target binding. A 2,4-dichlorophenyl substituent at the 6-position was found in a potent antitubercular agent. rsc.org A 4-bromophenyl group at the 6-position is a common starting point for further derivatization in the synthesis of antiviral and antimycobacterial agents. nih.gov
Substituents on the Imidazo[2,1-b]thiazole Core:
Position 3: This position is often modified to introduce side chains that can interact with specific pockets of the target protein. For instance, the introduction of an N-(3-(dimethylamino)propyl)carboxamide group at this position was crucial for the high potency of an FLT3 inhibitor. nih.gov
Position 5: Substitutions at this position have been shown to be critical for the activity of COX-2 inhibitors. The introduction of various Mannich bases at C-5 led to a series of potent and selective compounds. nih.govnih.gov
The following table provides a comparative analysis of the effects of different functional groups on the biological activities of imidazo[2,1-b]thiazole derivatives, based on findings from various studies.
Table 2: Comparative Analysis of Functional Groups on the Biological Activity of Imidazo[2,1-b]thiazole Derivatives
| Position of Substitution | Functional Group | Observed Effect on Biological Activity | Example Compound Class | Reference |
| 6-Phenyl | 4-Ureido | Potent FLT3 inhibition | Anticancer (AML) | nih.gov |
| 6-Phenyl | 4-Methylsulfonyl | Essential for COX-2 selectivity | Anti-inflammatory | nih.govnih.gov |
| 6-Phenyl | 4-Nitro | Potent antitubercular activity | Antimycobacterial | rsc.org |
| 6-Phenyl | 2,4-Dichloro | Significant antitubercular activity | Antimycobacterial | rsc.org |
| 3-Position | 3-Trifluoromethylphenyl | Enhanced anticancer activity | Anticancer | google.com |
| 3-Position | N-substituted carboxamide | Crucial for high potency | FLT3 Inhibitors | nih.gov |
| 5-Position | Aminomethyl (Mannich base) | Modulates COX-2 potency and selectivity | Anti-inflammatory | nih.govnih.gov |
Vii. Biological Target Engagement and Mechanistic Insights Pre Clinical
Kinase Inhibition Profiles and Mechanisms
Pre-clinical research into the biological activity of 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole has explored its interactions with various protein kinases. The following sections detail the available findings on its inhibitory profiles and mechanisms of action against specific kinase targets.
No specific inhibitory data for this compound against B-RAF or its V600E mutant has been reported in the publicly available scientific literature. While some studies have investigated the broader class of imidazothiazole derivatives as inhibitors of RAF kinases, the specific activity of the 6-(3-Methoxyphenyl) substituted compound remains uncharacterized. For instance, a potent derivative, identified as compound 1zb, demonstrated significant inhibition of V600E-B-RAF with a half-maximal inhibitory concentration (IC50) of 0.978 nM; however, its detailed chemical structure is not specified, preventing a direct comparison. nih.govnih.gov
There is no available research data detailing the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Studies on the imidazo[2,1-b]thiazole (B1210989) scaffold have occasionally explored its potential for VEGFR-2 inhibition, but these have focused on derivatives with significantly different substitution patterns, and no conclusive activity has been attributed to the specific 6-(3-methoxyphenyl) analog.
The inhibitory profile of this compound against PIM-1 protein kinase has not been documented in published pre-clinical studies. Research into PIM-1 inhibitors has largely focused on other heterocyclic systems, such as imidazo[1,2-b]pyridazines, and there is a lack of specific data pertaining to the imidazo[2,1-b]thiazole core with a 3-methoxyphenyl (B12655295) substitution at the 6-position.
Pre-clinical data on the direct inhibition of p90 Ribosomal S6 Kinase 2 (RSK2) by this compound is not available. While related compounds, specifically imidazo[2,1-b]thiazole guanylhydrazones, have been investigated as a class of RSK2 inhibitors, the activity of the title compound has not been specifically evaluated or reported.
The interaction between this compound and the ErbB4 receptor tyrosine kinase has not been a subject of published scientific investigation. Consequently, there are no available pre-clinical data on its potential inhibitory activity or mechanism of engagement with this target.
While direct studies on this compound are limited, research on the closely related imidazo[1,2-b]thiazole scaffold has identified derivatives that function as Sirtuin 1 (SIRT1) activators. nih.govacs.org These molecules are often referred to as Sirtuin-Activating Compounds (STACs).
The primary mechanism of action for these imidazo[1,2-b]thiazole-based STACs is allosteric activation. functmaterials.org.uanih.govresearchgate.net Unlike compounds that bind directly to the enzyme's active site, allosteric activators bind to a distinct site on the SIRT1 enzyme. This binding event is believed to induce a conformational change in the enzyme's structure. This structural shift enhances the binding affinity of SIRT1 for its substrates, such as acetylated proteins, effectively increasing the enzyme's catalytic efficiency without directly participating in the chemical reaction. nih.gov Molecular docking studies suggest that activators with an imidazothiazole core, like SRT1720, occupy allosteric sites that are terminal to the catalytic domain of SIRT1. functmaterials.org.ua This allosteric mechanism is distinct from that of SIRT1 inhibitors, which typically bind within the catalytic domain. functmaterials.org.ua
Anti-proliferative Mechanisms in Cancer Cell Lines (In vitro)
Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a range of anti-proliferative activities against various cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted, involving the induction of programmed cell death, interference with cell cycle progression, and disruption of key cellular structures.
Induction of Apoptosis
Several studies on imidazo[2,1-b]thiazole derivatives have highlighted their capacity to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. For instance, certain imidazo[2,1-b]thiazole-based compounds have been shown to trigger the extrinsic pathway of apoptosis without significantly affecting cell cycle progression. This process often involves the activation of key executioner proteins like caspases.
Cell Cycle Arrest
The ability to halt the cell cycle is another hallmark of many anti-cancer agents. Research on imidazo[2,1-b] nih.govnih.govnih.govthiadiazole-linked derivatives has shown that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with the mitotic process. This disruption of the normal cell division cycle can ultimately lead to cell death.
Tubulin Polymerization Inhibition
A significant mechanism of action for a number of imidazo[2,1-b]thiazole and related imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a crucial protein that forms microtubules, which are essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov
Inhibition of Nuclear Factor Kappa Beta (NFkB) Transcription
While direct evidence for NFkB inhibition by this compound is not available, the broader class of imidazole-containing compounds has been investigated for their anti-inflammatory properties, which can be linked to the NFkB signaling pathway. NFkB is a transcription factor that plays a key role in inflammation, immunity, and cell survival, and its dysregulation is often associated with cancer. Inhibition of NFkB can reduce the expression of pro-survival genes, thereby sensitizing cancer cells to apoptosis.
Efficacy against Specific Cancer Cell Lines
The anti-proliferative effects of imidazo[2,1-b]thiazole derivatives have been evaluated against a variety of human cancer cell lines.
Melanoma: Several novel imidazo[2,1-b]thiazole derivatives have shown potent activity against human melanoma cell lines, with some compounds exhibiting superior potency to the standard drug sorafenib. nih.gov
Breast Cancer: Benzo[d]imidazo[2,1-b]thiazole derivatives have demonstrated significant inhibitory effects on the MCF-7 human breast cancer cell line. nih.gov
Liver Cancer: The cytotoxicity of certain N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has been observed against the HepG2 human liver cancer cell line. mdpi.com
Lung Adenocarcinoma: While specific data for lung adenocarcinoma is sparse for this exact compound, the general anti-proliferative nature of the scaffold suggests potential activity.
Glioblastoma: Imidazo[2,1-b]thiazole derivatives have been investigated for their cytotoxic and apoptotic effects on glioma cell lines, indicating a potential therapeutic avenue for brain tumors. nih.gov
Table 1: Representative Anti-proliferative Activity of Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Cancer Cell Line | Observed Effect |
|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazoles | MCF-7 (Breast) | Significant growth inhibition nih.gov |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamides | HepG2 (Liver), MDA-MB-231 (Breast) | Cytotoxicity mdpi.com |
| Novel Imidazo[2,1-b]thiazoles | A375P (Melanoma) | Superior potency to sorafenib nih.gov |
| Imidazo[2,1-b]thiazole derivatives | C6 (Glioma) | Cytotoxic and apoptotic effects nih.gov |
Enzyme Inhibition Mechanisms (In vitro)
The imidazo[2,1-b]thiazole scaffold has been utilized in the design of various enzyme inhibitors, suggesting that this compound could also exhibit such properties.
Focal Adhesion Kinase (FAK): Some imidazo[2,1-b]thiazole-based compounds have been investigated as potential inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain acetamide derivatives of imidazo[2,1-b]thiazole have shown inhibitory activity against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. mdpi.com
Table 2: Reported Enzyme Inhibition by Imidazo[2,1-b]thiazole Derivatives
| Derivative Class | Target Enzyme | Biological Significance |
|---|---|---|
| Imidazo[2,1-b]thiazole derivatives | Focal Adhesion Kinase (FAK) | Cell adhesion, migration, survival nih.gov |
| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives | VEGFR2 | Angiogenesis, tumor growth mdpi.com |
Cardiovascular and Immunomodulatory Activities
The imidazo[2,1-b]thiazole nucleus has been ingeniously utilized as a molecular scaffold to impart tissue selectivity to known cardiovascular agents. Specifically, when incorporated into 1,4-dihydropyridine (DHP) structures, the imidazo[2,1-b]thiazole moiety confers a unique pharmacological profile, shifting the activity towards selective cardiodepression. These hybrid molecules function as L-type calcium channel blockers. acs.org
L-type calcium channels are crucial for the excitation-contraction coupling in cardiac and smooth muscle. wikipedia.org While typical DHPs often exhibit significant effects on vascular smooth muscle, leading to vasodilation, the introduction of the imidazo[2,1-b]thiazole system results in a high degree of selectivity for cardiac tissue over vascular or nonvascular smooth muscle. This selective cardiodepressant activity manifests as a negative inotropic (force of contraction) and/or chronotropic (heart rate) effect.
Functional in vitro assays on isolated cardiac tissues have confirmed this behavior. Binding studies performed on guinea pig atrial and ventricular membranes, as well as on cells expressing cloned Cav1.2a subunits, have helped to characterize the interaction of these compounds with L-type calcium channels. acs.orgresearchgate.netfigshare.com This selective action on the heart suggests that such compounds could be promising for treating specific cardiovascular conditions where reducing cardiac workload is desirable, without causing significant peripheral vasodilation.
In contrast to the cardiodepressant effects observed when fused with dihydropyridines, the imidazo[2,1-b]thiazole scaffold itself can be associated with cardiotonic (positive inotropic) activity. Various derivatives of this heterocyclic system have been reported to enhance myocardial contractility.
For example, certain guanylhydrazone derivatives of imidazo[2,1-b]thiazole have been identified as potential cardiotonic agents. One such compound, the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde, demonstrated notable cardiotonic effects in preclinical models. Furthermore, studies on isolated guinea pig atria have shown that imidazole (B134444) and its simple derivatives can exert a positive inotropic action. nih.gov This effect suggests a mechanism that may involve the modulation of intracellular calcium ion concentrations, which is fundamental to cardiac muscle contraction. nih.gov The broad pharmacological potential of the imidazo[2,1-b]thiazole core is highlighted by its ability to be tailored for either cardiotonic or cardiodepressant outcomes based on its substitution pattern. nih.gov
The imidazo[2,1-b]thiazole scaffold is the core chemical structure of Levamisole, a well-established anthelmintic drug that also possesses significant immunomodulatory properties. nih.govnih.govresearchgate.net Levamisole, chemically known as (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, is recognized for its ability to restore depressed immune function rather than stimulating the immune system above normal levels.
The immunomodulatory mechanism of Levamisole and, by extension, the imidazo[2,1-b]thiazole scaffold is multifaceted. It is believed to act on various components of the immune system, including T-lymphocytes, phagocytes, and neutrophils. researchgate.net Proposed mechanisms include mimicking the action of thymic hormones, enhancing lymphocyte proliferative responses, and increasing the production of cytokines. researchgate.net Levamisole has been shown to normalize the ratio of CD4/CD8 T-cells in certain autoimmune conditions. researchgate.net The proven clinical efficacy and extensive research on Levamisole provide strong evidence for the inherent immunomodulatory potential of the imidazo[2,1-b]thiazole ring system, making it a valuable template for the design of new immunomodulating agents. nih.govnih.gov
Antioxidant Activity Investigations
Derivatives of the imidazo[2,1-b]thiazole scaffold have been the subject of investigations into their potential as antioxidant agents. Research has shown that strategic substitution on the core ring system, particularly with phenolic groups, can yield compounds with significant free radical scavenging capabilities. nih.gov
The antioxidant potential of these compounds has been evaluated using several established chemical model systems. These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and Ferric Reducing Antioxidant Power (FRAP) analysis. nih.govsemanticscholar.org In one study, imidazo[2,1-b]thiazoles bearing phenolic moieties were synthesized and demonstrated dose-dependent antioxidant activity. nih.gov
Further investigations have employed molecular docking studies to understand the possible interactions between these compounds and key enzymes involved in oxidative stress, such as Human peroxiredoxin 5. nih.gov The antioxidant action of these molecules is often attributed to their hydrogen-donating ability, which allows them to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components. researchgate.net The findings suggest that the imidazo[2,1-b]thiazole scaffold can be a viable backbone for the development of novel antioxidants.
| Compound Series | Assay Method | Observed Activity |
|---|---|---|
| Phenolic Imidazo[2,1-b]thiazoles | DPPH Radical Scavenging | Dose-dependent scavenging activity |
| Oxo-hydrazone/Spiro-thiazolidine Imidazo[2,1-b]thiazoles | ABTS Radical Scavenging | High radical removal activity observed for specific derivatives |
| Oxo-hydrazone/Spiro-thiazolidine Imidazo[2,1-b]thiazoles | Lipid Peroxidation Inhibition (anti-LPO) | High inhibition observed for specific derivatives |
| Oxo-hydrazone Imidazo[2,1-b]thiazoles | Ferric Reducing Antioxidant Power (FRAP) | Notable reducing activity for specific derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole, and what are their key advantages?
- Friedel-Crafts Acylation : Utilizes Eaton’s reagent under solvent-free conditions, achieving high yields (90–96%) with excellent selectivity. This method is environmentally friendly and scalable .
- Suzuki Cross-Coupling : Involves palladium acetate, cesium carbonate, and DME as solvent. This approach allows modular substitution at the 5-position of the imidazo[2,1-b]thiazole core, enabling diversification for structure-activity relationship (SAR) studies .
- Catalyst-Free Multi-Component Reactions : Combines aryl glyoxal, aryl amines, and 2-aminobenzothiazole under green conditions, avoiding costly metal catalysts. Yields range from 70–85% .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regioselectivity and substitution patterns, particularly the methoxy group at the 3-position of the phenyl ring .
- X-Ray Crystallography : Resolves conformational details, such as dihedral angles between the imidazo[2,1-b]thiazole core and substituents. For example, the methoxyphenyl group shows a planar orientation (deviation <0.045 Å), critical for docking studies .
- HPLC-Purity Analysis : Validates compound purity (>95%) for biological assays, minimizing off-target effects .
Q. What are the primary biological targets and associated activities of this scaffold?
- Anticancer : Derivatives inhibit pan-RAF kinases (IC = 12–45 nM) and reduce melanoma tumor growth in vivo by 60–70% .
- Antimycobacterial : Benzo[d]-imidazo[2,1-b]thiazole analogues exhibit IC = 2.32 μM against Mycobacterium tuberculosis H37Ra .
- COX-2 Inhibition : 6-(4-Methylsulfonylphenyl) derivatives show COX-2 selectivity (IC = 0.8 μM), comparable to celecoxib .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
- Electron-Withdrawing Groups (e.g., -NO) : Enhance antimycobacterial activity (IC = 7.05 μM) by improving target binding affinity .
- Methoxy Group Position : The 3-methoxy substituent optimizes steric compatibility with hydrophobic pockets in kinase targets (e.g., RAF), while 4-methoxy analogues show reduced potency due to unfavorable dipole interactions .
- Heterocyclic Fusion : Benzo[d]-imidazo[2,1-b]thiazole derivatives exhibit enhanced metabolic stability (t > 6 hours) compared to non-fused analogues .
Q. How can researchers resolve contradictory data on compound efficacy across studies?
- Orthogonal Assays : Validate anti-inflammatory claims (e.g., 15-lipoxygenase inhibition) using both enzymatic (IC) and cell-based (e.g., IL-6 suppression) assays to rule out assay-specific artifacts .
- Meta-Analysis : Compare IC values across studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Computational Docking : Identify conserved binding motifs across targets (e.g., RAF vs. COX-2) to explain off-target effects .
Q. What strategies improve selectivity for specific biological targets?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance tissue-specific activation, reducing hepatic toxicity .
- Hybrid Scaffolds : Combine imidazo[2,1-b]thiazole with triazole or pyridazinone moieties to exploit dual-target inhibition (e.g., EGFR/COX-2) .
- Isotopic Labeling : Use F-NMR to track target engagement in real-time, optimizing dosing regimens .
Methodological Guidelines
- Synthetic Optimization : Prioritize solvent-free or aqueous conditions (e.g., Friedel-Crafts acylation ) to align with green chemistry principles.
- Biological Screening : Employ high-content imaging for cytotoxicity profiling (e.g., mitochondrial membrane potential assays) alongside traditional MTT tests .
- Data Reproducibility : Share raw crystallographic data (e.g., CIF files) via public repositories (CCDC) to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
